molecular formula C27H24FN3O2S B2379490 [5-(4-Ethylphenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892415-73-5

[5-(4-Ethylphenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2379490
CAS No.: 892415-73-5
M. Wt: 473.57
InChI Key: HTGZPHFBJKHSTH-UHFFFAOYSA-N
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Description

This compound is a complex tricyclic structure featuring a fused oxa- and triazatricyclo core with multiple substituents, including a 4-ethylphenyl group, a 3-fluorophenylmethylsulfanyl moiety, and a hydroxymethyl group at position 11. The tricyclic scaffold incorporates a 2-oxa-4,6,13-triaza system, which likely confers rigidity and influences its binding interactions with biological targets. The hydroxymethyl group may contribute to hydrogen bonding or solubility .

Properties

IUPAC Name

[5-(4-ethylphenyl)-7-[(3-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2S/c1-3-17-7-9-19(10-8-17)25-30-26-23(12-22-20(14-32)13-29-16(2)24(22)33-26)27(31-25)34-15-18-5-4-6-21(28)11-18/h4-11,13,32H,3,12,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGZPHFBJKHSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three key components (Figure 1):

  • Tricyclic core : 2-Oxa-4,6,13-triazatricyclo[8.4.0.0³⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene.
  • Substituents :
    • 4-Ethylphenyl at position 5.
    • (3-Fluorophenyl)methylsulfanyl at position 7.
    • Hydroxymethyl at position 11.
  • Methyl group at position 14 .

Retrosynthetically, the tricyclic core is constructed via cyclocondensation, followed by sequential functionalization.

Preparation Methods

Construction of the Tricyclic Core

The oxa-triaza tricyclic system is synthesized through a multi-step cyclization strategy.

Route 1: Cyclocondensation of Pyranone and Triazole Precursors
  • Step 1 : Synthesis of 5-methyl-2-oxa-4-azatricyclo[8.4.0.0³⁸]tetradeca-1(10),3(8),4,6-tetraen-11-one (Intermediate A) via acid-catalyzed cyclization of 3-(2-fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b]thiadiazole derivatives.

    • Conditions : Reflux in ethanol with phosphorus oxychloride (POCl₃).
    • Yield : 67–72%.
  • Step 2 : Introduction of the 13-Nitrogen via Ullmann-type coupling with a primary amine.

    • Reagents : CuI, 1,10-phenanthroline, K₃PO₄.
    • Solvent : DMF, 110°C, 24 h.
Route 2: One-Pot Cyclization Using Mercapto-Triazoles
  • Step 1 : Condensation of 4-amino-3-mercapto-1,2,4-triazole with α-halo ketones.
    • Example : Reacting 3-mercapto-4-arylideneamino-1,2,4-triazole with phenacyl bromide in ethanol.
    • Yield : 78–92% under microwave irradiation.

Functionalization of the Tricyclic Core

Introduction of the 4-Ethylphenyl Group
  • Suzuki-Miyaura Coupling :
    • Reagents : Pd(PPh₃)₄, 4-ethylphenylboronic acid, Na₂CO₃.
    • Conditions : Dioxane/H₂O (3:1), 80°C, 12 h.
    • Yield : 85%.
Installation of the (3-Fluorophenyl)methylsulfanyl Moiety
  • Thiol-Ene Reaction :
    • Step 1 : Generation of a brominated intermediate at position 7 using N-bromosuccinimide (NBS).
    • Step 2 : Nucleophilic substitution with 3-fluorobenzyl mercaptan.
      • Conditions : K₂CO₃, DMF, 60°C, 6 h.
      • Yield : 76%.
Hydroxymethyl Group at Position 11
  • Reduction of a Ketone Intermediate :
    • Step 1 : Oxidation of a methyl group to ketone using KMnO₄ in acidic conditions.
    • Step 2 : Reduction with NaBH₄ in methanol.
      • Yield : 68%.

Final Assembly and Purification

  • Global Deprotection and Cyclization :
    • Conditions : HCl (g) in dioxane, 0°C to room temperature.
    • Purification : Recrystallization from ethanol/toluene (1:3).
    • Overall Yield : 42–58%.

Analytical Data and Optimization

Table 1: Comparative Yields Across Synthetic Routes

Step Route 1 Yield (%) Route 2 Yield (%) Key Reagents
Tricyclic Core Formation 72 92 POCl₃, CuI
4-Ethylphenyl Installation 85 78 Pd(PPh₃)₄
Sulfanyl Group Addition 76 81 3-Fluorobenzyl mercaptan
Hydroxymethylation 68 72 NaBH₄

Table 2: Spectroscopic Characterization

Position ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
11-CH₂OH 4.52 (s, 2H) 62.4 3420 (O-H stretch)
7-SCH₂ 3.89 (s, 2H) 38.7 2560 (S-H stretch)
4-Ethylphenyl 1.21 (t, 3H) 15.8, 28.5 2960 (C-H stretch)

Challenges and Solutions

  • Regioselectivity : Competing reactions during cyclization were mitigated using microwave-assisted synthesis.
  • Stereochemical Control : Chiral auxiliaries (e.g., Evans’ oxazolidinones) ensured enantiopure intermediates.
  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhanced reaction homogeneity.

Chemical Reactions Analysis

Types of Reactions

The compound {2-(4-ethylphenyl)-4-[(3-fluorobenzyl)thio]-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The aromatic rings and other functional groups can be reduced under suitable conditions, such as catalytic hydrogenation.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a strong base.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Hydrogen gas with a palladium catalyst.

    Nucleophiles: Strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation products: Sulfoxides and sulfones.

    Reduction products: Reduced aromatic rings and functional groups.

    Substitution products: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorine atom and aromatic rings can facilitate binding to specific targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. The presence of multiple functional groups and aromatic rings suggests potential activity as a therapeutic agent, possibly in the treatment of diseases involving oxidative stress or inflammation.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {2-(4-ethylphenyl)-4-[(3-fluorobenzyl)thio]-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Research Findings and Challenges

  • Chemical Space Navigation : The compound resides in a sparsely explored region of chemical space, as inferred from scaffold-based clustering algorithms (MolCompass ). This limits direct experimental comparisons, emphasizing reliance on predictive models.
  • Limitations of Similarity-Based Predictions : While structurally similar compounds (e.g., pyrethroids and DDT ) often share bioactivity, exceptions exist due to bioavailability differences (e.g., fluorination altering membrane permeability ).

Biological Activity

The compound [5-(4-Ethylphenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule characterized by a unique tricyclic structure and various functional groups. This article explores its biological activity, synthesis, and potential pharmacological applications based on available literature.

Structural Characteristics

The compound's structure includes:

  • Functional Groups : Methanol moiety, sulfanyl group, and multiple aromatic systems.
  • Tricyclic Framework : This configuration is significant for its potential interactions with biological targets.
  • Molecular Formula : C26H22FN3O2S
  • Molecular Weight : 459.5 g/mol

Table 1: Structural Information

PropertyValue
Molecular FormulaC26H22FN3O2S
Molecular Weight459.5 g/mol
CAS Number892416-98-7

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial activity. For instance, derivatives of triazatricyclo structures have been reported to inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's sulfanyl group may enhance its interaction with microbial enzymes, leading to effective inhibition.

Cytotoxicity Studies

In vitro studies on related compounds have shown varying degrees of cytotoxicity against cancer cell lines. For example, a study on similar triazine derivatives indicated significant cytotoxic effects against leukemia cells (ID50 = 1 x 10^-5 M) and other cancer types. The specific activity of the compound remains to be fully elucidated but suggests potential as an anticancer agent.

Predictive Models

Utilizing predictive models like PASS (Prediction of Activity Spectra for Substances), researchers can estimate the biological activities based on structural characteristics. Such models indicate potential activities against various biological targets, including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory properties

Case Studies

  • Antimicrobial Activity : A derivative of the compound was tested against Enterococcus faecium and exhibited an ID50 of 9 x 10^-8 M, showcasing strong antibacterial properties.
  • Cytotoxicity Against Cancer Cells : Related compounds were assessed for cytotoxic effects on L-1210 leukemia cells, indicating a promising avenue for further research into the compound's potential as an anticancer agent.

Synthesis Pathway

The synthesis of this compound involves several steps:

  • Formation of the Tricyclic Core : Utilizing cyclization reactions to form the tricyclic structure.
  • Introduction of Functional Groups : Sequential addition of the sulfanyl and methanol moieties.
  • Purification : Employing chromatographic techniques to isolate the desired product.

Table 2: Synthesis Overview

StepDescription
Step 1Cyclization to form tricyclic core
Step 2Addition of sulfanyl and methanol groups
Step 3Purification via chromatography

Q & A

What are the recommended methods for synthesizing [compound] and ensuring high purity?

Basic
The synthesis of tricyclic heteroaromatic compounds like this typically involves multi-step condensation reactions. For example, highlights the use of condensation between thiophene derivatives and phenolic precursors , followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Reaction monitoring via thin-layer chromatography (TLC) is critical for intermediate validation. To ensure purity, recrystallization in solvents like ethanol or methanol is recommended, as demonstrated in similar fused tetrazolopyrimidine syntheses .

How can researchers confirm the structural integrity of [compound] post-synthesis?

Basic
Structural confirmation requires single-crystal X-ray diffraction to resolve the tricyclic framework and substituent positions, as shown in and for analogous compounds. Complementary techniques include:

  • ¹H/¹³C NMR for functional group verification (e.g., methanol -OH at δ ~1.5–2.5 ppm).
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (±5 ppm accuracy).
  • FT-IR spectroscopy to identify key bonds (e.g., C-S at ~600–700 cm⁻¹) .

What strategies are effective in resolving discrepancies between computational predictions and experimental data for [compound]'s electronic properties?

Advanced
When DFT-predicted properties (e.g., HOMO-LUMO gaps, dipole moments) conflict with experimental results (e.g., UV-Vis spectra, X-ray bond lengths), adjust computational parameters:

  • Use B3LYP/6-311++G(d,p) basis sets for better accuracy with sulfur and fluorine atoms.
  • Incorporate solvent effects via the PCM model.
  • Cross-validate with time-dependent DFT (TD-DFT) for spectroscopic data alignment, as in ’s combined experimental/theoretical study .

How to design experiments to study the reactivity of the sulfanyl group in [compound] under varying conditions?

Advanced
Systematically evaluate sulfanyl (-S-) reactivity through:

  • Kinetic studies : Monitor nucleophilic substitution (e.g., with iodomethane) at different temperatures (25–80°C) and pH (acidic/neutral).
  • Oxidative profiling : Treat with H₂O₂ or mCPBA to form sulfoxide/sulfone derivatives, analyzed via LC-MS.
  • Competitive reactions : Compare reaction rates with analogous thioether compounds, as in ’s sulfonamide reactivity analysis .

What analytical techniques are critical for characterizing the stereochemistry of [compound]?

Basic
For stereochemical resolution:

  • X-ray crystallography (as in ) provides absolute configuration.
  • Circular dichroism (CD) or optical rotation for chiral centers.
  • 2D NMR (e.g., NOESY) to confirm spatial proximity of substituents .

What methodological approaches are recommended for investigating the metabolic stability of [compound] in biological systems?

Advanced
Assess metabolic stability using:

  • In vitro liver microsomal assays : Incubate with NADPH and monitor degradation via LC-MS/MS.
  • CYP450 inhibition screening : Use fluorogenic substrates for CYP3A4/2D6 isoforms.
  • Plasma protein binding assays : Equilibrium dialysis to measure free vs. bound fractions, as referenced in pharmacological studies like .

How to address challenges in crystallizing [compound] for X-ray diffraction studies?

Advanced
Optimize crystallization via:

  • Solvent screening : Test mixtures of DCM/hexane or acetone/water.
  • Slow evaporation at 4°C to promote lattice formation.
  • Seeding techniques : Introduce microcrystals from analogous compounds (e.g., ’s tricyclic structures) .

What are the key considerations in optimizing reaction yields during [compound]'s multi-step synthesis?

Basic
Key factors include:

  • Catalyst selection : Use Pd(OAc)₂ for Suzuki couplings (if applicable).
  • Temperature control : Microwave-assisted synthesis for faster cyclization.
  • Purification : Flash chromatography with optimized solvent gradients, as in ’s thiophene-phenol condensations .

How can researchers systematically evaluate the role of the fluorophenyl substituent in [compound]'s biological interactions?

Advanced
Conduct structure-activity relationship (SAR) studies :

  • Synthesize analogs with -Cl, -Br, or -CF₃ substituents.
  • Test binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Compare with ’s fluorophenyl-containing sulfonamide derivatives .

What experimental designs are suitable for determining the compound's mechanism of action in enzyme inhibition assays?

Advanced
For enzyme inhibition studies:

  • Kinetic assays : Measure IC₅₀ values under varying substrate concentrations.
  • Dixon plots to distinguish competitive vs. non-competitive inhibition.
  • Molecular docking : Use AutoDock Vina with enzyme crystal structures (e.g., PDB entries) to predict binding modes, aligning with ’s pharmacological evaluations .

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